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  • Product: 4-Nitro-1h-imidazole-5-sulfonyl chloride
  • CAS: 90521-82-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Nitro-1H-imidazole-5-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Nitro-1H-imidazole-5-sulfonyl chloride, a key heterocyclic intermediate. We will delve into its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Nitro-1H-imidazole-5-sulfonyl chloride, a key heterocyclic intermediate. We will delve into its chemical properties, explore its synthesis, and discuss its significant applications in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists working with this versatile compound.

Core Chemical Properties

4-Nitro-1H-imidazole-5-sulfonyl chloride is a solid, often appearing as a white to yellow crystalline powder. A thorough understanding of its chemical and physical properties is fundamental for its effective use in research and development.

Molecular Structure and Weight

The molecular structure of 4-Nitro-1H-imidazole-5-sulfonyl chloride consists of a five-membered imidazole ring substituted with a nitro group at the 4-position and a sulfonyl chloride group at the 5-position.

Molecular Formula: C₃H₂ClN₃O₄S

The precise molecular weight of this compound is 211.58 g/mol . This is a critical parameter for stoichiometric calculations in chemical reactions. A related compound, 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride, has a monoisotopic mass of 224.9611 Da[1].

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that experimental data for this specific compound is limited, and some properties are extrapolated from related structures like 4-nitroimidazole and other sulfonyl chlorides.

PropertyValueSource/Reference
Appearance White to Yellow Solid[2]
Melting Point 86 - 90 °C[2]
Boiling Point 255 - 256 °C[2]
Solubility Soluble in many organic solvents; reacts with water.[3]
Stability Stable under dry conditions; moisture-sensitive.[4]

Synthesis and Reactivity

The synthesis of 4-Nitro-1H-imidazole-5-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions. The high reactivity of the sulfonyl chloride group makes it a versatile intermediate for the synthesis of a wide array of derivatives.

Synthetic Pathway

A common synthetic route to 4-Nitro-1H-imidazole-5-sulfonyl chloride starts from a more readily available imidazole precursor. A generalized synthetic workflow is outlined below.

Synthesis_Workflow Start 1-Methyl-5-chloroimidazole Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Step 1 Thiolation Thiolation (H₂S) Nitration->Thiolation Step 2 Chlorosulfonylation Chlorosulfonylation Thiolation->Chlorosulfonylation Step 3 FinalProduct 1-Methyl-4-nitro-imidazole-5-sulfonyl chloride Chlorosulfonylation->FinalProduct Step 4

Caption: Generalized synthetic workflow for a methylated analog of the target compound.[5]

Experimental Protocol: Synthesis of 1-Methyl-4-nitro-imidazole-5-sulfonyl chloride [5]

  • Nitration: 1-Methyl-5-chloroimidazole is subjected to nitration using a mixture of nitric acid and sulfuric acid to yield 1-methyl-4-nitro-5-chloroimidazole.

  • Thiolation: The resulting nitro-chloro-imidazole is treated with hydrogen sulfide to form 1-methyl-4-nitro-5-thiolimidazole.

  • Chlorosulfonylation: The thiol is then converted to the target sulfonyl chloride through oxidative chlorination.

This synthetic scheme highlights the key transformations required to introduce the necessary functional groups onto the imidazole ring.[5]

Chemical Reactivity

The reactivity of 4-Nitro-1H-imidazole-5-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, making it an excellent building block for creating a library of derivatives.

Reactivity_Diagram Main 4-Nitro-1H-imidazole-5-sulfonyl chloride Amines Amines (R-NH₂) Main->Amines Nucleophilic Attack Alcohols Alcohols (R-OH) Main->Alcohols Nucleophilic Attack Sulfonamides Sulfonamides Amines->Sulfonamides Forms SulfonateEsters Sulfonate Esters Alcohols->SulfonateEsters Forms

Caption: Key reactions of 4-Nitro-1H-imidazole-5-sulfonyl chloride with nucleophiles.

This reactivity is fundamental to its application in medicinal chemistry, where the sulfonamide linkage is a common feature in bioactive molecules.[3]

Applications in Drug Discovery and Development

Nitroimidazole derivatives have a long history in medicine, primarily as antimicrobial and anticancer agents.[6][7] The introduction of a sulfonyl chloride group at the 5-position of 4-nitroimidazole provides a versatile handle for the synthesis of novel therapeutic candidates.

Antimicrobial Agents

The nitroimidazole scaffold is a well-established pharmacophore for antimicrobial drugs.[6][8] The mechanism of action involves the reductive activation of the nitro group in anaerobic environments, leading to the formation of cytotoxic radicals that damage microbial DNA.[6] The sulfonyl chloride moiety can be used to attach various side chains to the imidazole core, allowing for the fine-tuning of the compound's antimicrobial spectrum and pharmacokinetic properties. For instance, novel 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles have shown promising antibacterial activities against Gram-positive bacteria.[9]

Anticancer Agents

The hypoxic environment of solid tumors provides a target for nitroimidazole-based drugs.[8] Similar to their antimicrobial mechanism, these compounds can be selectively activated in hypoxic cancer cells to exert a cytotoxic effect. The sulfonyl chloride group allows for the conjugation of the nitroimidazole core to tumor-targeting moieties or other cytotoxic agents, potentially leading to more effective and less toxic cancer therapies.

Kinase Inhibitors

The imidazole scaffold is a privileged structure in the design of kinase inhibitors.[10] The ability to introduce diverse substituents via the sulfonyl chloride group allows for the exploration of the chemical space around the imidazole core to optimize interactions with the kinase active site. This approach can lead to the development of potent and selective inhibitors for various kinases implicated in diseases such as cancer and inflammation.[10]

Safety and Handling

As with any reactive chemical, proper safety precautions must be taken when handling 4-Nitro-1H-imidazole-5-sulfonyl chloride.

  • Corrosive: This compound is expected to be corrosive and can cause severe skin burns and eye damage.[4][11]

  • Moisture Sensitive: It reacts with water and should be handled under anhydrous conditions.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[12] Work in a well-ventilated fume hood is essential.[12]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2][4][11][13]

Conclusion

4-Nitro-1H-imidazole-5-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a nitroimidazole core and a reactive sulfonyl chloride group makes it a powerful tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in the development of new drugs to address unmet medical needs.

References

  • Thermo Fisher Scientific. (2018, January 23).
  • Chaudhary, P., & Sharma, A. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2935.
  • Thermo Fisher Scientific. (n.d.).
  • Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 2,5-dibromo-4-nitro-1H-imidazole.
  • MilliporeSigma. (2025, August 14).
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Nitrobenzenesulfonyl Chloride.
  • Supporting Information: Synthesis of sulfonyl chloride substr
  • Adewole, E., et al. (2025, August 30). Synthesis and Antimicrobial Activities of 1-Methyl-4-Nitro-Imidazole-5-N,N-Diethylsulphonamide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride.
  • PubChemLite. (n.d.). 1-methyl-4-nitro-1h-imidazole-5-sulfonyl chloride (C4H4ClN3O4S).
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Foroumadi, A., et al. (2025, August 9). Synthesis and In Vitro Antibacterial Activity of New 2-(1-Methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles.
  • CymitQuimica. (n.d.). 1H-Imidazole-4-sulfonyl chloride.
  • CymitQuimica. (n.d.). CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-.
  • Wang, S., et al. (n.d.). Researches and applications of nitroimidazole heterocycles in medicinal chemistry.
  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2935.
  • ChemNet. (n.d.). 4-chloro-1-methyl-5-nitro-1H-imidazole.
  • Simson Pharma. (n.d.). 1-methyl-4-nitro-1H-imidazole-5-thiol,ammonia | CAS No- 13750-88-4.
  • Sigma-Aldrich. (n.d.). 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride.
  • BenchChem. (2025).
  • Singh, R., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research, 9(8), 1-10.
  • Toronto Research Chemicals. (n.d.). 4-Nitro-1H-imidazole, TRC 250 g.
  • El Kihel, A., et al. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2023(2), M1633.

Sources

Exploratory

A Technical Guide to 4-Nitroimidazole-5-sulfonyl Chloride: From Precursor Availability to Synthetic Strategy

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the accessibility and synthesis of 4-nitroimidazole-5-sulfonyl chloride. Initial investigations reve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the accessibility and synthesis of 4-nitroimidazole-5-sulfonyl chloride. Initial investigations reveal that this compound is not a stock chemical readily available from commercial suppliers. Therefore, this document focuses on the commercial availability of its key precursor, 4-nitroimidazole, and presents a detailed, scientifically-grounded protocol for the synthesis of the target compound.

Part 1: Commercial Availability of the Precursor: 4-Nitroimidazole

The essential starting material for the synthesis of 4-nitroimidazole-5-sulfonyl chloride is 4-nitroimidazole. This compound is widely available from a variety of chemical suppliers. Below is a table summarizing representative sources for this precursor.

Supplier CAS Number Typical Purity Example Product Link
Sigma-Aldrich3034-38-697%Link
Thermo Scientific3034-38-698%Link
ChemicalBook3034-38-6>99%Link
Home Sunshine Pharma3034-38-6≥99.0%Link

Part 2: Synthesis of 4-Nitroimidazole-5-sulfonyl Chloride: A Proposed Protocol

Given the absence of a direct commercial source, a reliable synthetic route is paramount. The following proposed protocol is based on established principles of electrophilic aromatic substitution, specifically chlorosulfonylation of activated heterocyclic systems.

Principle of the Synthesis

The introduction of a sulfonyl chloride group onto the imidazole ring is an electrophilic aromatic substitution. The nitro group at position 4 is a deactivating group, which will direct the incoming electrophile to the 5-position. Chlorosulfonic acid is a powerful sulfonating and chlorinating agent, making it a suitable reagent for this transformation. The reaction proceeds by the electrophilic attack of the chlorosulfonium ion (or a related species) on the electron-rich imidazole ring.

Reaction Scheme

G reagent1 4-Nitroimidazole product 4-Nitroimidazole-5-sulfonyl chloride reagent1->product Chlorosulfonylation reagent2 Chlorosulfonic Acid (ClSO3H) reagent2->product byproduct H2O

Caption: Proposed synthesis of 4-nitroimidazole-5-sulfonyl chloride.

Experimental Workflow

G start Start dissolve Dissolve 4-Nitroimidazole in a suitable solvent start->dissolve cool Cool the reaction mixture to 0°C dissolve->cool add_reagent Slowly add Chlorosulfonic Acid cool->add_reagent react Allow reaction to proceed at controlled temperature add_reagent->react quench Quench the reaction with ice-water react->quench extract Extract the product with an organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by crystallization or chromatography concentrate->purify end End purify->end

Caption: Step-by-step workflow for the synthesis of 4-nitroimidazole-5-sulfonyl chloride.

Detailed Step-by-Step Protocol

Reagents and Equipment:

  • 4-Nitroimidazole (1 equivalent)

  • Chlorosulfonic acid (3-5 equivalents)

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroimidazole (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature of the reaction mixture below 5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. Caution: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions

It is crucial to handle the reagents involved in this synthesis with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagent Hazards Safety Measures
4-Nitroimidazole Harmful if swallowed. May cause skin and eye irritation.[1][2]Avoid ingestion, inhalation, and contact with skin and eyes. Wear appropriate PPE.
Chlorosulfonic Acid Highly corrosive, causes severe skin burns and eye damage. Reacts violently with water, releasing toxic and corrosive fumes.Handle with extreme care in a fume hood. Use acid-resistant gloves and face shield. Ensure no contact with water.
Thionyl Chloride (alternative for converting sulfonic acid) Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water.Handle in a fume hood. Avoid breathing vapors. Use appropriate PPE.

Part 3: Characterization and Potential Applications

Characterization:

The structure and purity of the synthesized 4-nitroimidazole-5-sulfonyl chloride should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Potential Applications:

4-nitroimidazole-5-sulfonyl chloride is a potentially valuable building block in medicinal chemistry and drug discovery. The nitroimidazole scaffold is a key component in numerous antimicrobial and anticancer agents.[3] The sulfonyl chloride moiety is a versatile functional group that can readily react with a wide range of nucleophiles (amines, alcohols, phenols) to form sulfonamides, sulfonate esters, and other derivatives. This allows for the facile generation of libraries of novel compounds for biological screening.

References

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. MDPI. [Link]

  • Safety data sheet - 4-Nitroimidazole. CPAChem. [Link]

  • Preparation of 4,5-nitroimidazole. ResearchGate. [Link]

  • An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. ACS Publications. [Link]

  • Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. DEA. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • S-Chlorinations. Organic Chemistry Portal. [Link]

  • A kind of preparation method of sulfonyl chloride aromatic hydrocarbon.
  • Synthesis and biological properties of 1-methyl-2-[(4-aminophenyl)-sulfonyl-]amino-5-nitro imidazole. PubMed. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl Chloride (MNI-Cl) in Peptide Synthesis

This Application Note is designed for researchers and drug development professionals specializing in peptide chemistry. It details the utilization of 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride (MNI-Cl) , a highly...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals specializing in peptide chemistry. It details the utilization of 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride (MNI-Cl) , a highly specialized electrophilic reagent.

While less ubiquitous than Fmoc-Cl or HATU, MNI-Cl represents a class of heterocyclic sulfonyl chlorides that offer unique orthogonality and reactivity profiles, particularly for side-chain protection (Arginine/Histidine) and carboxyl activation in challenging sequences.

Part 1: Executive Summary & Scientific Rationale

The Role of MNI-Cl in Peptide Chemistry

In the landscape of Solid-Phase Peptide Synthesis (SPPS), managing side-chain reactivity is paramount. Standard sulfonyl protecting groups (e.g., Pbf, Pmc, Trt) rely heavily on acid lability (TFA cleavage).[1] MNI-Cl introduces a nitro-imidazole sulfonyl moiety.[2] The electron-deficient nature of the nitro-imidazole ring imparts two critical properties:

  • Enhanced Electrophilicity: The sulfonyl chloride is exceptionally reactive towards nucleophiles (amines, guanidines, imidazoles), enabling rapid derivatization even under mild conditions.

  • Tunable Lability (Orthogonality): Unlike simple alkyl sulfonyls, the nitro-heterocyclic core renders the resulting sulfonamide susceptible to nucleophilic attack (e.g., by thiols) or reductive cleavage , offering a protection strategy orthogonal to standard acid-labile groups.

Mechanism of Action

MNI-Cl functions primarily as a sulfonylating agent .

  • For Protection: It reacts with the

    
    -guanidino group of Arginine or the 
    
    
    
    -nitrogen of Histidine to form a sulfonamide/sulfonimide bond. The strong electron-withdrawing effect of the nitro group reduces the basicity of the protected nitrogen, preventing side reactions (like racemization in Histidine).
  • For Activation: In the presence of a carboxylic acid and a tertiary base, MNI-Cl can form a mixed sulfonic-carboxylic anhydride , a potent acylating species used for difficult couplings (similar to the mechanism of MSNT in nucleotide synthesis).

Part 2: Experimental Workflows & Protocols

Application A: Protection of Arginine Side-Chains (Synthesis of Fmoc-Arg(MNI)-OH)

Context: Protecting the guanidino group of Arginine is critical to prevent


-lactam formation and acylation. The MNI group serves as an alternative to Pbf, particularly when acid-stable protection is required during synthesis but mild cleavage is desired later.
Materials
  • Fmoc-Arg-OH (Zwitterion)

  • MNI-Cl (1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride)[2][3][4]

  • Base: Diisopropylethylamine (DIPEA) or Sodium Carbonate (

    
    )
    
  • Solvent: Acetone/Water (1:1) or Dichloromethane (DCM)

Protocol Steps
  • Dissolution: Dissolve 10 mmol of Fmoc-Arg-OH in 50 mL of Acetone/Water (1:1 v/v).

  • pH Adjustment: Add

    
     (25 mmol) to adjust pH to ~9-10. Cool the solution to 0°C in an ice bath.
    
  • Reagent Addition: Dissolve 11 mmol of MNI-Cl in 10 mL of dry Acetone. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Expert Insight: The dropwise addition prevents the hydrolysis of the highly reactive sulfonyl chloride by the aqueous solvent before it can react with the guanidino group.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC or HPLC.

  • Work-up: Acidify the mixture to pH 2-3 using 1M HCl. The product, Fmoc-Arg(MNI)-OH , will precipitate or can be extracted into Ethyl Acetate.

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane.
    
Application B: Carboxyl Activation (Mixed Anhydride Coupling)

Context: For sterically hindered amino acids (e.g., Aib, N-methyl amino acids), standard carbodiimides may fail. MNI-Cl generates a highly reactive mixed anhydride.

Protocol Steps
  • Activation: Dissolve the N-protected amino acid (1.0 equiv) and MNI-Cl (1.0 equiv) in dry DCM or DMF at 0°C.

  • Base Addition: Add N-methylimidazole (NMI) or Pyridine (2.0 equiv) dropwise.

    • Mechanism: The base catalyzes the formation of the Aminoacyl-MNI-sulfonate intermediate.

  • Coupling: After 10 minutes of activation, add the amino component (free amine peptide-resin) (1.0 - 1.2 equiv).

  • Completion: Stir at RT for 1-2 hours.

    • Note: This method avoids the formation of urea byproducts common with DCC/DIC.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the dual utility of MNI-Cl: Pathway A (Protection) and Pathway B (Activation).

MNI_Pathways MNI MNI-Cl (Sulfonyl Chloride) Intermediate_A Sulfonylation Transition State MNI->Intermediate_A + Arg / Base Intermediate_B Mixed Anhydride (Acyl-Sulfonate) MNI->Intermediate_B + R-COOH / NMI Arg Fmoc-Arg-OH (Guanidino Group) Arg->Intermediate_A Carboxyl N-Protected AA (Carboxylic Acid) Carboxyl->Intermediate_B Product_A Fmoc-Arg(MNI)-OH (Protected Monomer) Intermediate_A->Product_A Nucleophilic Substitution Product_B Peptide Bond (Coupled Product) Intermediate_B->Product_B + R-NH2 (Amine)

Figure 1: Reaction pathways for MNI-Cl. Pathway A (Top) demonstrates side-chain protection. Pathway B (Bottom) demonstrates carboxyl activation for peptide coupling.

Part 4: Data Summary & Comparative Analysis

Table 1: Comparison of Sulfonyl Protecting Groups for Arginine

FeatureMNI (Nitro-imidazole)Pbf (Pentamethyldihydrobenzofuran)Tos (Tosyl)
Reagent Source MNI-Cl (CAS 101257-84-5)Pbf-ClTosyl Chloride
Acid Lability Moderate (Stable to dilute TFA)High (Cleaved by 95% TFA)Very Low (Requires HF)
Cleavage Method Thiololysis / Reduction (Orthogonal)Acidolysis (TFA/Water)HF / Strong Acid
Side Reactions Low (Electron-deficient ring prevents transfer)Sulfonation of Trp (requires scavengers)High risk without HF
Primary Use Orthogonal Protection / ProdrugsStandard SPPSBoc Chemistry
Troubleshooting Guide
  • Issue: Low yield during protection step.

    • Cause: Hydrolysis of MNI-Cl.

    • Solution: Ensure MNI-Cl is dissolved in dry solvent (DCM/Acetone) and added to the aqueous amino acid solution slowly at 0°C.

  • Issue: Incomplete coupling using MNI-Cl activation.

    • Cause: Steric hindrance or slow mixed anhydride formation.

    • Solution: Use N-methylimidazole (NMI) as the catalyst; it is superior to DIPEA for sulfonyl-based activations.

References

  • PubChem. (2025).[5] 1-methyl-4-nitro-1h-imidazole-5-sulfonyl chloride (Compound Summary).[2][3][4][6][7][8] National Library of Medicine. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][9] Chemical Reviews, 109(6), 2455-2504. (Contextual grounding on Sulfonyl protecting groups). [Link]

  • Jones, J. (2002). Amino Acid and Peptide Synthesis.[1][9][10] Oxford Chemistry Primers. (Reference for Mixed Anhydride activation mechanisms).

  • Egholm, M., et al. (1993). PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules. Nature, 365, 566-568. (Reference for sulfonyl-based coupling reagents in related backbone synthesis). [Link]

Sources

Application

Application Note: Synthesis of Bioactive Nitroimidazole Sulfonamides

[1] Abstract This guide details the synthetic protocols for constructing bioactive nitroimidazole sulfonamides—a class of hybrid pharmacophores designed to target hypoxic tumor microenvironments.[1][2][3] By coupling the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the synthetic protocols for constructing bioactive nitroimidazole sulfonamides—a class of hybrid pharmacophores designed to target hypoxic tumor microenvironments.[1][2][3] By coupling the electron-affinic nitroimidazole moiety (a hypoxia-activated trigger) with a sulfonamide zinc-binding group (Carbonic Anhydrase IX/XII inhibitor), researchers can develop "smart" prodrugs that selectively accumulate in oxygen-deprived tissues. This document moves beyond generic procedures, offering optimized workflows for direct phosphoryl chloride-mediated amidation and modular azide-alkyne cycloaddition , supported by mechanistic rationale and troubleshooting frameworks.

Scientific Rationale & Strategic Design

The Dual-Targeting Mechanism

The synthesis of nitroimidazole sulfonamides is driven by the need to overcome resistance in solid tumors.

  • The Trigger (Nitroimidazole): Under normoxic conditions, the nitro group is stable. In hypoxic cells, one-electron reductases (e.g., cytochrome P450 reductase) reduce the nitro group to a radical anion. In the absence of oxygen (which would normally re-oxidize the radical), this intermediate fragments or polymerizes, trapping the drug within the cell and releasing the active payload.

  • The Warhead (Sulfonamide): Primary sulfonamides (

    
    ) bind the Zinc(II) ion in the active site of Carbonic Anhydrase (CA) IX, an enzyme overexpressed in hypoxic tumors to regulate pH.
    
Retrosynthetic Analysis

To synthesize these hybrids effectively, we employ a convergent strategy. The critical disconnection occurs at the linker region, preserving the integrity of the nitro group (susceptible to harsh reduction) and the primary sulfonamide (susceptible to N-alkylation).

Retrosynthesis cluster_mech Critical Design Constraints Target Target: Nitroimidazole-Sulfonamide Hybrid Disconnection Linker Formation (Amide or Triazole) Target->Disconnection Retrosynthetic Step Frag1 Fragment A: Nitroimidazole Core (Electrophile/Alkyne) Disconnection->Frag1 Frag2 Fragment B: Sulfonamide Scaffold (Nucleophile/Azide) Disconnection->Frag2 C1 Preserve -NO2 (Hypoxia Trigger) C2 Preserve -SO2NH2 (Zn Binding)

Caption: Retrosynthetic disconnection separating the hypoxia-triggering core from the CA-inhibiting periphery.

Detailed Experimental Protocols

Protocol A: Direct Phosphoryl Chloride ( ) Mediated Coupling

Best for: Creating amide-linked conjugates from carboxylic acid precursors. Mechanism:


 activates the carboxylic acid in situ, bypassing the isolation of unstable acid chlorides.
Materials
  • Precursor: 1-(2-chloroethyl)-2-methyl-5-nitroimidazole-5-carboxylic acid (derived from Metronidazole oxidation).[4]

  • Nucleophile: Sulfanilamide (or derivative).[5]

  • Solvent: Anhydrous Pyridine (acts as both solvent and base).

  • Reagent: Phosphoryl chloride (

    
    ).
    
Step-by-Step Methodology
  • Preparation of the Reaction Matrix:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (

      
      ), dissolve 1.0 equivalent  of the nitroimidazole carboxylic acid in anhydrous pyridine (10 mL per gram of substrate).
      
    • Critical Note: Ensure the nitroimidazole is fully dissolved before proceeding. Gentle warming (

      
      ) is permissible, but avoid higher temperatures to prevent decarboxylation.
      
  • Activation & Coupling:

    • Cool the solution to

      
        in an ice bath.
      
    • Add 1.0 equivalent of Sulfanilamide.

    • Add 1.2 equivalents of

      
       dropwise over 20 minutes.
      
    • Observation: The solution will darken and may fume slightly. The dropwise addition controls the exotherm, preventing thermal degradation of the nitro group.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour .

    • Reflux the mixture at

      
        for 2–4 hours. Monitor via TLC (System: 
      
      
      
      9:1). Look for the disappearance of the acid spot (
      
      
      ) and appearance of the amide product (
      
      
      ).
  • Quenching & Isolation:

    • Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The pyridine salts will solubilize, while the hydrophobic amide product precipitates.

    • Adjust pH to 6–7 using 10%

      
       if necessary to ensure full precipitation.
      
    • Filter the solid, wash copiously with cold water (to remove pyridine traces), and dry under vacuum.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) .

    • Yield Expectation: 60–75%.

Protocol B: Modular "Click" Chemistry (CuAAC)

Best for: High-throughput synthesis of diverse libraries; high tolerance for functional groups.

Materials
  • Alkyne Component: Propargyl ether derivative of Metronidazole.

  • Azide Component: Azido-benzenesulfonamide.

  • Catalyst System:

    
     (5 mol%) + Sodium Ascorbate (10 mol%).
    
  • Solvent:

    
     (1:1).
    
Step-by-Step Methodology
  • Reaction Assembly:

    • Suspend 1.0 equiv of Alkyne and 1.0 equiv of Azide in the solvent mixture (

      
      ).
      
    • Add the Sodium Ascorbate solution first, followed by the Copper(II) Sulfate solution.

    • Why? This sequence ensures the in situ generation of Cu(I) initiates the catalytic cycle immediately upon contact with the alkyne.

  • Incubation:

    • Stir vigorously at room temperature for 12–24 hours. The reaction typically proceeds to completion without heating, preserving the nitroimidazole scaffold.

    • Visual Check: The formation of a precipitate often indicates product formation.

  • Work-up:

    • Dilute with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with 5%

      
       (to remove Copper traces) and Brine.
      
    • Dry over

      
       and concentrate.
      

Characterization & Quality Control

Every synthesized batch must undergo a rigorous validation protocol to ensure the integrity of the pharmacophore.

ParameterMethodAcceptance CriteriaScientific Rationale
Identity

-NMR (DMSO-

)

8.0–8.5 (Imidazole H);

7.5 (Sulfonamide

, exchangeable)
Confirms the presence of the nitroimidazole ring and the intact sulfonamide warhead.
Purity HPLC (C18, ACN/

)

Area Under Curve
Biological assays (especially enzyme inhibition) are sensitive to trace impurities.
Nitro Integrity IR SpectroscopySym.[4] stretch

; Asym. stretch

Verifies the nitro group was not reduced during synthesis.
Zinc Binding CA Inhibition Assay

(vs hCA IX)
Functional validation of the sulfonamide moiety.
NMR Diagnostic Signals
  • The "Warhead" Signal: The sulfonamide

    
     protons typically appear as a broad singlet around 7.2–7.8 ppm. If this signal is missing or integrated to 1H, unintended N-alkylation may have occurred.
    
  • The "Trigger" Signal: The imidazole ring protons (C2 or C4 depending on substitution) are diagnostic. For 5-nitroimidazoles, the C2-H appears downfield (

    
     ppm).
    

Troubleshooting & Optimization

Common Failure Modes
  • "Gelling" during POCl3 addition:

    • Cause: High concentration of reactants leading to polymerization or salt formation.

    • Fix: Increase solvent volume (Pyridine) or use ultrasound to disrupt aggregates.

  • Loss of Nitro Group (Dark tarry products):

    • Cause: Overheating or presence of reducing metals.

    • Fix: Strictly control temperature below

      
      ; ensure inert atmosphere if using metal catalysts (though CuAAC is generally safe).
      
  • Regioselectivity Issues (N-alkylation of Sulfonamide):

    • Cause: The sulfonamide nitrogen is nucleophilic.

    • Fix: When using alkyl halides (not described in Protocol A but relevant for other routes), protect the sulfonamide as an acetamide (

      
      ) and deprotect later.
      
Synthetic Workflow Diagram

Workflow Start Start: Nitroimidazole Acid Activation Activation: POCl3/Pyridine (In situ Acid Chloride) Start->Activation 0°C, 20 min Coupling Coupling: Add Sulfanilamide (Nucleophilic Acyl Substitution) Activation->Coupling RT to 90°C, 4h Quench Quench: Ice/Water (Precipitation) Coupling->Quench Exothermic! Purify Purification: Recrystallization (EtOH/H2O) Quench->Purify Filter Solid Final Final Product: Nitroimidazole-Sulfonamide Purify->Final QC Check

Caption: Step-by-step workflow for the POCl3-mediated synthesis of nitroimidazole sulfonamides.

References

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 2002.

  • Hypoxia-targeting carbonic anhydrase IX inhibitors by a new series of nitroimidazole-sulfonamides. Journal of Medicinal Chemistry, 2013.[6]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica, 2011.

  • Design and Synthesis of 2-Nitroimidazole-1,2,3-triazole Sulfonamide Hybrids. ChemMedChem, 2020.

  • Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides. Journal of Medicinal Chemistry, 2008.

Sources

Method

Preparation of 4-nitro-1h-imidazole-5-sulfonyl chloride from 4-nitroimidazole

This Application Note provides a detailed technical guide for the preparation of 4-nitro-1H-imidazole-5-sulfonyl chloride starting from 4-nitroimidazole . Important Scientific Note: The direct chlorosulfonation of 4-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a detailed technical guide for the preparation of 4-nitro-1H-imidazole-5-sulfonyl chloride starting from 4-nitroimidazole .

Important Scientific Note: The direct chlorosulfonation of 4-nitroimidazole is chemically challenging due to the strong electron-withdrawing nature of the nitro group, which deactivates the imidazole ring toward electrophilic aromatic substitution. Furthermore, sulfonyl chlorides with a free imidazole N-H (1H-position) are often unstable due to intermolecular self-reactivity. While this guide covers the direct synthesis, it also details the N-protection strategy (e.g., 1-methyl-4-nitroimidazole-5-sulfonyl chloride), which is the industry standard for generating stable intermediates for sulfonamide drugs (e.g., sulfamoylimidazoles).

[1]

Executive Summary

This protocol outlines the synthesis of 4-nitro-1H-imidazole-5-sulfonyl chloride via electrophilic chlorosulfonation . The procedure utilizes chlorosulfonic acid (


) as both the solvent and the electrophile, with thionyl chloride (

) acting as a chlorinating agent to convert the intermediate sulfonic acid to the sulfonyl chloride.

Due to the deactivated nature of the nitroimidazole ring, this reaction requires thermal activation. Researchers are advised that the 1-methylated derivative is significantly more stable and higher-yielding; a comparative protocol for the N-methylated route is included for drug development applications.

Reaction Mechanism & Pathway

The synthesis proceeds via an Electrophilic Aromatic Substitution (


). The sulfonyl group is introduced at the C5 position (adjacent to the NH in the 4-nitro tautomer) because the C2 position is less nucleophilic and sterically distinct.
Mechanistic Flow[2][3][4][5][6]
  • Activation: Chlorosulfonic acid protonates the imidazole nitrogen, forming a cation.

  • Sulfonation: The electrophilic sulfur species attacks the C5 position, forming the sulfonic acid intermediate.

  • Chlorination: Thionyl chloride (or excess chlorosulfonic acid) converts the -SO3H group to -SO2Cl.

ReactionPathway Start 4-Nitroimidazole (C3H3N3O2) Inter Intermediate: 4-Nitroimidazole-5-sulfonic acid Start->Inter Sulfonation (100-110°C) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product Target: 4-Nitro-1H-imidazole-5-sulfonyl chloride Inter->Product Chlorination (-HCl, -SO2) Reagent2 Thionyl Chloride (SOCl2) Reagent2->Product

Figure 1: Reaction pathway for the direct chlorosulfonation of 4-nitroimidazole.

Experimental Protocols

Protocol A: Direct Chlorosulfonation (4-Nitro-1H-imidazole-5-sulfonyl chloride)

Use this protocol if the free N-H is strictly required for downstream derivatization.

Safety Warning: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood.

Materials
ReagentEquivalentsRole
4-Nitroimidazole 1.0 eqSubstrate
Chlorosulfonic Acid 5.0 - 7.0 eqReagent/Solvent
Thionyl Chloride 2.0 eqChlorinating Agent
Dichloromethane (DCM) SolventExtraction
Anhydrous Na2SO4 Drying AgentWorkup
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a CaCl2 drying tube or N2 inlet), and a pressure-equalizing addition funnel.

  • Charging: Cool the flask to 0°C using an ice-salt bath. Charge Chlorosulfonic acid (5.0 eq) into the flask.

  • Addition: Add 4-Nitroimidazole (1.0 eq) portion-wise over 20 minutes. Note: The reaction is exothermic; maintain temperature <10°C to prevent decomposition.

  • Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 100–110°C and stir for 4–6 hours. The solution should become homogeneous and dark.

  • Chlorination: Cool the mixture to 60°C. Add Thionyl Chloride (2.0 eq) dropwise.

  • Reflux: Heat to reflux (approx. 80°C) for an additional 2 hours to ensure conversion of the sulfonic acid to the sulfonyl chloride.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture very slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring. Caution: Violent evolution of HCl gas.

  • Extraction: Extract the aqueous slurry immediately with Dichloromethane (3 x 50 mL).

  • Purification: Wash the organic layer with cold brine, dry over Anhydrous Na2SO4, and concentrate under reduced pressure at <40°C.

  • Storage: The product is a moisture-sensitive solid. Store under Nitrogen at -20°C.

Protocol B: Synthesis via N-Methylation (High Stability Route)

Recommended for drug development workflows (e.g., Sulfamoylimidazoles).

Rationale: Protecting the N1 position prevents side reactions and increases the stability of the sulfonyl chloride.

Workflow Diagram

MethylationRoute Start 4-Nitroimidazole Step1 N-Methylation (DMS/K2CO3) Start->Step1 Inter 1-Methyl-4-nitroimidazole Step1->Inter Step2 Chlorosulfonation (ClSO3H) Inter->Step2 End 1-Methyl-4-nitroimidazole- 5-sulfonyl chloride Step2->End

Figure 2: The industrial route via 1-Methyl-4-nitroimidazole intermediate.

Methodology
  • Methylation: React 4-nitroimidazole with Dimethyl Sulfate (DMS) and

    
     in acetone at reflux. Yields ~85% of 1-methyl-4-nitroimidazole .[1]
    
  • Chlorosulfonation: Treat 1-methyl-4-nitroimidazole with Chlorosulfonic acid (4 eq) at 100°C for 2 hours.

  • Workup: Quench on ice and filter the precipitate. The N-methylated sulfonyl chloride often precipitates as a stable solid, unlike the 1H analog which requires extraction.

Analytical Data & Troubleshooting

Expected Properties
Property4-Nitro-1H-imidazole-5-sulfonyl chloride1-Methyl-4-nitroimidazole-5-sulfonyl chloride
Physical State Yellowish hygroscopic solidPale yellow crystalline solid
Melting Point Decomposes >150°C98–100°C
Solubility Soluble in DCM, EtOAc, THFSoluble in DCM, CHCl3
Stability Low (Hydrolyzes rapidly)Moderate (Stable if dry)
Troubleshooting Guide
  • Low Yield: The nitro group deactivates the ring. Ensure the temperature reaches 100°C during the sulfonation step. If yield remains low, increase Chlorosulfonic acid to 10 eq.

  • Product Hydrolysis: If the final product is an acid (sulfonic acid) rather than chloride, the quench was too slow or the extraction was delayed. Use

    
     in the final step to drive the chloride formation.
    
  • Regioselectivity: The 5-position is favored. However, trace 2-sulfonyl isomers may form. Verify using

    
    -NMR (C2 proton shift).
    

References

  • Synthesis of Nitroimidazole Sulfonamides

    • Title: Synthesis and biological evaluation of new sulfonamide derivatives containing nitroimidazole.[2]

    • Source:European Journal of Medicinal Chemistry
    • URL:[Link]

  • Title: Process for preparing 2-sulfonamidoaryl-4-nitroimidazole (Patent US3487087A).
  • Alternative Thiol Oxidation Route

    • Title: Synthesis of New Active Sulfones in the 5-Nitroimidazole Series.
    • Source:Molecules (MDPI)
    • URL:[Link]

  • General Reactivity of 4-Nitroimidazole

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.
    • Source:Der Pharma Chemica
    • URL:[Link][3][1][4][5][2][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Nitroimidazole-5-Sulfonyl Chloride

Welcome to the technical support resource for 4-nitroimidazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-nitroimidazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into handling this highly reactive reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments to prevent hydrolysis and maximize yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 4-nitroimidazole-5-sulfonyl chloride.

Q1: My reaction yield is consistently low when using 4-nitroimidazole-5-sulfonyl chloride. What is the most likely culprit?

A: The most common cause of low yields when working with sulfonyl chlorides, particularly electron-deficient ones like 4-nitroimidazole-5-sulfonyl chloride, is premature hydrolysis.[1] The sulfonyl chloride group is highly electrophilic and readily reacts with even trace amounts of water. This hydrolysis converts your starting material into the corresponding 4-nitroimidazole-5-sulfonic acid, which is unreactive in your desired transformation. Hydrolysis can occur during storage, reaction setup, or, most frequently, during the aqueous workup phase.[1][2]

Q2: How can I visually identify if my 4-nitroimidazole-5-sulfonyl chloride has started to decompose or hydrolyze?

A: While a definitive assessment requires analytical techniques like NMR, there are physical signs of degradation. Pure sulfonyl chlorides are typically crystalline solids. Decomposition or hydrolysis can lead to:

  • Change in Appearance: The material may become sticky, oily, or discolored (often yellow to brown).[2]

  • Acrid Smell: Hydrolysis produces hydrochloric acid (HCl), which may be detectable by its sharp, acrid odor upon opening the container.[3]

  • Poor Solubility: The resulting sulfonic acid has very different solubility properties compared to the sulfonyl chloride, which might be observed when dissolving the reagent.

Q3: Why is 4-nitroimidazole-5-sulfonyl chloride so particularly sensitive to moisture?

A: The sensitivity stems from the powerful electron-withdrawing nature of both the sulfonyl group and the 4-nitroimidazole ring. The nitro group, in particular, pulls electron density away from the sulfonyl group, making the sulfur atom exceptionally electrophilic (electron-poor). This heightened electrophilicity makes it a prime target for nucleophilic attack by water.[4] This is a classic example of how substituents on a molecule can drastically alter its reactivity.

Mechanism: The Inevitable Reaction with Water

The hydrolysis of 4-nitroimidazole-5-sulfonyl chloride is a nucleophilic acyl substitution reaction at the sulfur center. Water acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group.

Caption: Mechanism of sulfonyl chloride hydrolysis.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental problems.

Symptom Potential Cause Troubleshooting Steps & Solutions
Reaction fails to start or proceeds very slowly (TLC shows only starting material). 1. Poor Reagent Quality: The sulfonyl chloride may have already hydrolyzed during storage.Solution: Use a freshly opened bottle or a recently purchased batch of 4-nitroimidazole-5-sulfonyl chloride. Store the reagent under an inert atmosphere (e.g., in a nitrogen-filled glovebox or a desiccator) and tightly sealed.[3]
2. Insufficient Activation/Base: The amine nucleophile is not sufficiently deprotonated or activated to initiate the reaction.Solution: Ensure the base (e.g., pyridine, triethylamine) is anhydrous and added in the correct stoichiometry. For weakly nucleophilic amines, consider stronger, non-nucleophilic bases or catalytic activation.[5]
Low yield of desired product, with a new, polar spot appearing on TLC. 1. Hydrolysis During Reaction: Trace moisture in solvents or reagents is consuming the sulfonyl chloride.Solution: Implement rigorous anhydrous techniques. Use freshly distilled, anhydrous solvents. Dry glassware in an oven (120°C) overnight and cool under a stream of nitrogen or in a desiccator. Run the reaction under a positive pressure of an inert gas (N₂ or Ar).[2][3]
2. Hydrolysis During Workup: The product is being destroyed during aqueous extraction.Solution 1 (Quick Wash): If an aqueous wash is unavoidable, perform it rapidly with ice-cold brine (saturated NaCl). The high salt concentration reduces the activity of water.[2][6] Solution 2 (Non-Aqueous Quench): Before workup, add a small amount of a simple, volatile amine like triethylamine to quench any remaining sulfonyl chloride, converting it to a more stable sulfonamide that can be separated via chromatography.[7]
Complex mixture of byproducts observed by NMR or LC-MS. 1. High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition.Solution: Run the reaction at a lower temperature (e.g., 0 °C or -10 °C) to control the reaction rate and minimize unwanted pathways.[2]
2. Incompatible Solvent: The solvent may be reacting with the sulfonyl chloride or promoting its decomposition.Solution: Use inert, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Avoid protic solvents like alcohols unless they are the intended nucleophile.

Section 3: Key Experimental Protocols

Adherence to strict, validated protocols is essential for success. Below are detailed, step-by-step guides for critical procedures.

Protocol 1: General Anhydrous Reaction Setup for Sulfonamide Formation

This protocol details the synthesis of a sulfonamide from an amine, emphasizing the exclusion of atmospheric moisture.

  • Glassware Preparation: Dry a round-bottom flask, magnetic stir bar, and condenser in an oven at >120°C for at least 4 hours (overnight is ideal).

  • Assembly: Quickly assemble the glassware while still warm and place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Preparation:

    • Dissolve the amine starting material (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in anhydrous DCM (or another appropriate aprotic solvent).[4]

    • In a separate, dry flask, dissolve the 4-nitroimidazole-5-sulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction Execution:

    • Cool the amine solution to 0°C using an ice-water bath.

    • Slowly add the solution of 4-nitroimidazole-5-sulfonyl chloride to the stirred amine solution dropwise over 10-15 minutes. Maintaining a low temperature is crucial to control the exotherm.

    • Allow the reaction to stir at 0°C and then slowly warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Reaction Quench & Workup: Proceed to Protocol 2 for the workup procedure.

Caption: Workflow for an anhydrous sulfonamide synthesis.

Protocol 2: Hydrolysis-Minimizing Workup Procedure

This workup is designed to isolate the desired product while minimizing its contact with water, thereby preventing hydrolysis.

  • Initial Quench: Cool the reaction mixture back down to 0 °C.

  • Filtration (Optional): If a salt (e.g., triethylammonium chloride) has precipitated, filter the reaction mixture quickly. Wash the solid with a small amount of cold, anhydrous solvent.

  • Aqueous Wash (Perform Rapidly):

    • Transfer the organic solution to a separatory funnel.

    • Wash sequentially with ice-cold 1M HCl (to remove excess amine/base), followed by ice-cold saturated NaHCO₃ solution (to remove any traces of acid), and finally with ice-cold brine (to remove bulk water).[4][7]

    • CRITICAL: Each wash should be performed quickly with minimal shaking to reduce contact time and avoid emulsions.

  • Drying: Separate the organic layer and dry it thoroughly over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 30 minutes to ensure all residual water is removed.

  • Isolation: Filter off the drying agent and wash it with a small amount of anhydrous solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization as required.

Section 4: Storage and Handling

Proper storage is non-negotiable for maintaining the integrity of 4-nitroimidazole-5-sulfonyl chloride.

  • Atmosphere: Always store under a dry, inert atmosphere (nitrogen or argon).[3]

  • Container: Use a tightly sealed container. For long-term storage, consider sealing the container with paraffin film.

  • Location: Store in a cool, dry place away from heat and sources of moisture. A dedicated desiccator is highly recommended.[8] The safety data sheet for similar compounds often recommends storing below +30°C.[8]

  • Handling: When weighing or handling the reagent, do so quickly in a low-humidity environment or preferably within a glovebox to minimize exposure to ambient moisture.[3]

By understanding the inherent reactivity of 4-nitroimidazole-5-sulfonyl chloride and implementing these rigorous preventative measures, researchers can significantly improve experimental outcomes, ensuring higher yields and product purity.

References
  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]

  • Frost, C. G., et al. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Reddit. How do I approach this problem? : r/OrganicChemistry. Available at: [Link]

Sources

Optimization

Troubleshooting low reactivity of imidazole sulfonyl chlorides

[1] Topic: Troubleshooting Low Reactivity & Instability of Imidazole Sulfonyl Chlorides Ticket ID: ISC-REACT-001 Support Level: Tier 3 (Senior Application Scientist)[1] Core Diagnostic: The "Low Reactivity" Illusion User...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Low Reactivity & Instability of Imidazole Sulfonyl Chlorides Ticket ID: ISC-REACT-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Core Diagnostic: The "Low Reactivity" Illusion

User Issue: "I added the amine to the sulfonyl chloride, but I only recovered starting material amine and the imidazole sulfonic acid. The chloride seems unreactive."

Technical Diagnosis: You are likely not facing "low reactivity" in the traditional sense (steric hindrance or electronics). Instead, you are encountering competitive rapid hydrolysis .[2]

Imidazole sulfonyl chlorides (e.g., 1-methylimidazole-4-sulfonyl chloride) are intrinsically unstable compared to phenyl sulfonyl chlorides.[1] The basic nitrogen in the imidazole ring (N3) acts as an intramolecular nucleophile or general base, catalyzing the attack of even trace moisture on the sulfonyl sulfur.[2]

The Mechanism of Failure (Azole-Assisted Hydrolysis): Unlike benzene sulfonyl chloride, where water attacks directly, the imidazole ring facilitates the attack.[2] If your solvent is "wet" (even 50 ppm water), the hydrolysis rate (


) often exceeds the amidation rate (

), especially if the amine is nucleophilically weak.[2]
Visualizing the Failure Mode

The following diagram illustrates the competing pathways. Note how the "Self-Catalyzed Hydrolysis" loop destroys your reagent before the amine can react.[1]

ImidazoleReactivity Start Imidazole Sulfonyl Chloride (R-SO2Cl) Intermediate Azolium Intermediate (Highly Electrophilic) Start->Intermediate Intramolecular N-Activation Amine Target Amine (R'-NH2) Amine->Intermediate Water Trace Water (Solvent/Atmosphere) Water->Intermediate Product Sulfonamide (Target) Intermediate->Product Path A: Amine Attack (Requires High Conc.) Byproduct Sulfonic Acid (Dead End) Intermediate->Byproduct Path B: Hydrolysis (Fast & Irreversible)

Caption: Figure 1. The kinetic competition between amidation and hydrolysis. The imidazole nitrogen activates the sulfonyl group, making it hypersensitive to trace moisture.[2]

Pre-Reaction Quality Control (The "Methanol Quench")

Context: Many commercial batches of imidazole sulfonyl chloride arrive partially or fully hydrolyzed (as the sulfonic acid zwitterion). The sulfonic acid is unreactive to amines under standard conditions.[1]

Protocol: Before committing your valuable amine, perform this 15-minute QC check.

  • Sampling: Take 5 mg of your sulfonyl chloride.[1]

  • Quench: Dissolve in 0.5 mL of HPLC-grade Methanol (ensure it is dry).

  • Incubate: Let stand for 10 minutes at RT.

  • Analyze: Run LC-MS or 1H-NMR.

    • Pass: You see the Methyl Sulfonate Ester (R-SO2-OMe).[1] This confirms the chloride was active.

    • Fail: You see the Sulfonic Acid (R-SO3H) or Methyl Ether (if chloride was displaced, less likely).[1][2]

    • Note: Do not analyze the chloride directly on LC-MS; it hydrolyzes on the column, giving false negatives. You must derivatize it first.[1]

Optimized Synthesis Protocols

If your reagent passes QC, use these protocols to outcompete hydrolysis.

Method A: The "Scorched Earth" Anhydrous Protocol

Best for: Standard secondary or primary amines.

Reagents:

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) – Must be distilled or from a fresh molecular sieve bottle. [2]

  • Base: Pyridine (acts as both base and acyl transfer catalyst) or 2,6-Lutidine (if steric bulk is needed to prevent N-alkylation of the imidazole).[1]

Step-by-Step:

  • Dry Down: Flame-dry your glassware under Argon/Nitrogen flow.[1]

  • Charge Amine: Add Amine (1.0 equiv) and Pyridine (3.0 equiv) to the flask. Dissolve in Anhydrous DCM (0.2 M concentration).

  • Cool: Cool the mixture to 0°C (ice bath). Crucial: Lower temperature slows hydrolysis more than it slows amidation.[1][2]

  • Addition: Dissolve the Imidazole Sulfonyl Chloride (1.2 equiv) in a separate dry vial of DCM. Add this solution dropwise to the amine mixture over 5 minutes.

  • Monitoring: Allow to warm to RT. Monitor by TLC/LCMS after 1 hour.

    • Success Indicator: Disappearance of amine.[1]

Method B: The "TCP Ester" Workaround (Recommended)

Best for: Valuable amines or when the chloride is persistently unstable.[2]

If the chloride is too unstable, convert it in situ or purchase the 2,4,6-Trichlorophenyl (TCP) sulfonate ester .[2] These are bench-stable "activated esters" for sulfonyl groups.[1]

  • Activation: React the Imidazole Sulfonic Acid (or salt) with TCP-Cl (2,4,6-trichlorophenyl chloroformate) to generate the TCP ester.[1][2]

  • Coupling: React the TCP ester with your amine. This reaction is slower but water-tolerant and does not suffer from rapid hydrolytic decomposition.[1]

Troubleshooting FAQ

Q1: My imidazole ring has an N-H (e.g., 1H-imidazole-4-sulfonyl chloride). It turns into a black tar. [1]

  • Cause: Self-polymerization.[1] The N-H of one molecule reacts with the SO2Cl of another.[3][4]

  • Solution: You cannot use unprotected 1H-imidazole sulfonyl chlorides effectively.[1] You must use N-protected variants (e.g., 1-Methyl, 1-SEM, or 1-Boc).[1][2] If you need the free NH product, use the SEM group and deprotect with TFA later.[2]

Q2: I see the product mass, but yield is <10%. The rest is sulfonic acid.

  • Cause: Your base (e.g., Triethylamine/TEA) might be too strong/nucleophilic, or your solvent is wet.[2]

  • Solution: Switch to Pyridine or N-Methylimidazole (NMI) as the base.[1] TEA can sometimes promote hydrolysis or form insoluble salts that trap the reagent. Ensure the concentration is high (0.5 M) to favor intermolecular reaction over solvent attack.

Q3: Can I use Schotten-Baumann conditions (Water/DCM biphasic)?

  • Answer: NO. While this works for Tosyl Chloride, it will fail for Imidazole Sulfonyl Chloride due to the high water solubility of the imidazole ring and its rapid hydrolysis rate.

Decision Matrix (Troubleshooting Flow)

Follow this logic path to resolve your yield issues.

TroubleshootingFlow Start Start: Low Yield / No Reaction QC_Check Step 1: Perform Methanol Quench QC (See Protocol 2) Start->QC_Check Result_Acid Result: Sulfonic Acid Detected QC_Check->Result_Acid Fail Result_Ester Result: Methyl Ester Detected QC_Check->Result_Ester Pass Action_Buy Action: Reagent is Dead. Buy fresh or resynthesize. Result_Acid->Action_Buy Check_NH Step 2: Is Imidazole N-H free? Result_Ester->Check_NH Action_Protect Action: Protect Nitrogen (Me, SEM, Boc) Check_NH->Action_Protect Yes (Unprotected) Check_Water Step 3: Check Solvent Water Content (Karl Fischer or Molecular Sieves) Check_NH->Check_Water No (Protected) Action_Dry Action: Distill Solvent or Add Activated Sieves Check_Water->Action_Dry Wet (>50ppm) Action_TCP Action: Switch to Method B (TCP Ester Strategy) Check_Water->Action_TCP Dry (<50ppm) but still failing

Caption: Figure 2. Troubleshooting logic flow for imidazole sulfonyl chloride coupling failures.

References

  • Stability of Heteroaryl Sulfonyl Chlorides

    • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides[3][5]

    • Source: ChemRxiv (2023) / ResearchGate[2]

    • Significance: Establishes the hierarchy of stability, showing imidazole derivatives are significantly less stable than phenyl analogues due to azine-nitrogen assisted hydrolysis.
    • URL:[Link][2]

  • The TCP Ester Altern

    • Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate[2][4][6]

    • Source:Organic Letters (2015), 17, 12, 3118–3121.[2]

    • Significance: Describes the use of TCP esters as stable alternatives to unstable heteroaryl sulfonyl chlorides.
    • URL:[Link][2][6]

  • Sulfonyl Azide Stability

    • Title: An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride[1][7]

    • Source:Organic Letters (2007), 9, 19, 3797–3800.[2]

    • Significance: Highlights the stability profiles of imidazole-sulfonyl deriv
    • URL:[Link][2]

  • General Sulfonamide Synthesis Guide

    • Title: Synthesis of Sulfonamides (Chapter 13)
    • Source:Comprehensive Organic Synthesis / SciSpace[1]

    • Significance: General protocols for handling electrophilic sulfonyl species.[1][4]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Imperative for Nitroimidazoles and Sulfonamides

An In-Depth Guide to the Mass Spectrometry Analysis of Nitroimidazole and Sulfonamide Residues Nitroimidazoles and sulfonamides are two classes of synthetic antimicrobial agents extensively used in veterinary medicine to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Analysis of Nitroimidazole and Sulfonamide Residues

Nitroimidazoles and sulfonamides are two classes of synthetic antimicrobial agents extensively used in veterinary medicine to treat and prevent diseases and as growth promoters in food-producing animals.[1][2] However, concerns over their potential carcinogenic and mutagenic effects, as well as the rise of antimicrobial resistance, have led to strict regulations and bans on their use in many countries.[1][3] Consequently, sensitive and highly specific analytical methods are required to monitor their residues in complex matrices like honey, eggs, milk, and animal tissues to ensure food safety and regulatory compliance.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering unparalleled sensitivity and selectivity.[1][4][5] This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of the critical stages in the LC-MS/MS workflow for analyzing these compounds. We will delve into the causality behind experimental choices, from sample preparation to mass analysis, supported by experimental data and established protocols.

The Analytical Workflow: A Strategic Overview

The successful analysis of nitroimidazole sulfonamides by LC-MS/MS is not merely a sequence of steps but a strategically designed workflow. Each stage is optimized to isolate the target analytes from complex sample matrices, ionize them efficiently, and detect them with high specificity.

Fragmentation cluster_nitro Nitroimidazole Fragmentation cluster_sulfa Sulfonamide Fragmentation Pre_N [M+H]⁺ Precursor Ion Frag_N1 Loss of NO₂ Pre_N->Frag_N1 Frag_N2 Other Ring Fragments Pre_N->Frag_N2 Pre_S [M+H]⁺ Precursor Ion Frag_S1 m/z 156 [H₂N-C₆H₄-SO₂]⁺ Pre_S->Frag_S1 S-N Cleavage Frag_S2 m/z 108 [H₂N-C₆H₄-S]⁺ Pre_S->Frag_S2 C-S Cleavage Frag_S3 m/z 92 [H₂N-C₆H₄]⁺ Frag_S1->Frag_S3 Loss of SO₂

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Nitro vs. 2-Nitroimidazole Sulfonyl Chlorides for Bioconjugation and Drug Delivery

In the landscape of targeted therapeutics and advanced bioconjugation strategies, the development of hypoxia-activated prodrugs has emerged as a promising frontier. Central to this approach are nitroimidazole scaffolds,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics and advanced bioconjugation strategies, the development of hypoxia-activated prodrugs has emerged as a promising frontier. Central to this approach are nitroimidazole scaffolds, which undergo bioreduction in low-oxygen environments, triggering the release of cytotoxic agents. The precise control over the release mechanism is paramount, and this is intrinsically linked to the reactivity of the linker chemistry employed. Among these, sulfonamides, formed from the reaction of sulfonyl chlorides with amines, offer a stable yet cleavable linkage.

This guide provides an in-depth technical comparison of the reactivity of two key isomeric building blocks: 4-nitroimidazole-1-sulfonyl chloride and 2-nitroimidazole-1-sulfonyl chloride. Understanding the nuanced differences in their reactivity is critical for researchers in drug development and chemical biology for the rational design of next-generation hypoxia-activated therapeutics.

Theoretical Framework: Electronic and Steric Influences on Reactivity

The reactivity of a sulfonyl chloride in a nucleophilic substitution reaction is primarily governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by both electronic and steric effects imparted by the parent imidazole ring.

Electronic Effects

The nitro group is a potent electron-withdrawing group (EWG) due to both its inductive (-I) and resonance (-M) effects.[1] This withdrawal of electron density from the imidazole ring enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. The position of the nitro group, however, dictates the extent of this electronic influence.

  • 4-Nitroimidazole: The nitro group at the C4 position can effectively withdraw electron density from the N1 position, where the sulfonyl chloride moiety is attached, through resonance. This delocalization of the lone pair of electrons from N1 towards the nitro group significantly increases the partial positive charge on the sulfonyl sulfur.

  • 2-Nitroimidazole: When the nitro group is at the C2 position, its electron-withdrawing effect on the N1 position is still significant but is primarily inductive. The direct resonance delocalization from N1 to the nitro group is less pronounced compared to the 4-nitro isomer.

Consequently, from an electronic standpoint, 4-nitroimidazole sulfonyl chloride is predicted to be more reactive than its 2-nitro counterpart due to the more effective electron withdrawal from the reaction center.

Steric Effects

Steric hindrance around the electrophilic sulfur atom can significantly impact the rate of nucleophilic attack. The accessibility of the sulfonyl group to an incoming nucleophile is a key determinant of reactivity.

  • 4-Nitroimidazole Sulfonyl Chloride: The sulfonyl chloride group at the N1 position is flanked by the C2 and C5 positions of the imidazole ring.

  • 2-Nitroimidazole Sulfonyl Chloride: The sulfonyl chloride group at N1 is adjacent to the bulky nitro group at the C2 position. This proximity can create steric crowding, potentially hindering the approach of a nucleophile.

Therefore, based on steric considerations, 4-nitroimidazole sulfonyl chloride is expected to be more reactive due to the less hindered environment around the sulfonyl group.

The interplay of these electronic and steric factors is crucial in determining the overall reactivity profile of these isomers.

Experimental Design for Comparative Reactivity Analysis

To empirically validate the theoretical predictions, a series of experiments can be designed to synthesize the sulfonyl chlorides and quantitatively compare their reactivity.

Synthesis of Nitroimidazole Sulfonyl Chlorides

The synthesis of these target molecules can be approached by reacting the corresponding nitroimidazole with sulfuryl chloride in an inert solvent. The following protocols are proposed based on established methods for the synthesis of related sulfonyl chlorides.[1]

Protocol 1: Synthesis of 4-Nitroimidazole-1-sulfonyl Chloride

  • Reaction Setup: To a solution of 4-nitroimidazole (1 eq.) in anhydrous acetonitrile at 0 °C under an inert atmosphere (N₂), add triethylamine (1.2 eq.).

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.1 eq.) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with ice-water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 2-Nitroimidazole-1-sulfonyl Chloride

  • Reaction Setup: To a solution of 2-nitroimidazole (1 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (N₂), add pyridine (1.2 eq.).

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.1 eq.) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours and monitor by TLC.

  • Work-up: After the reaction is complete, dilute the mixture with cold dichloromethane and wash sequentially with cold 1 M HCl, water, and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography.

Diagram of Synthetic Workflow

G cluster_4nitro Synthesis of 4-Nitroimidazole-1-sulfonyl Chloride cluster_2nitro Synthesis of 2-Nitroimidazole-1-sulfonyl Chloride 4-Nitroimidazole 4-Nitroimidazole Reaction_4 Reaction in Acetonitrile, 0°C to RT 4-Nitroimidazole->Reaction_4 SulfurylChloride_4 Sulfuryl Chloride (SO2Cl2) Triethylamine SulfurylChloride_4->Reaction_4 Workup_4 Quench, Extraction & Purification Reaction_4->Workup_4 Product_4 4-Nitroimidazole-1-sulfonyl Chloride Workup_4->Product_4 2-Nitroimidazole 2-Nitroimidazole Reaction_2 Reaction in Dichloromethane, 0°C 2-Nitroimidazole->Reaction_2 SulfurylChloride_2 Sulfuryl Chloride (SO2Cl2) Pyridine SulfurylChloride_2->Reaction_2 Workup_2 Wash, Dry & Purification Reaction_2->Workup_2 Product_2 2-Nitroimidazole-1-sulfonyl Chloride Workup_2->Product_2

Caption: General synthetic workflow for the preparation of nitroimidazole sulfonyl chlorides.

Kinetic Analysis of Sulfonamide Formation

A comparative kinetic study can be performed by reacting each sulfonyl chloride with a model primary amine, such as benzylamine, and monitoring the reaction rate.

Protocol 3: Comparative Kinetic Analysis

  • Reactant Solutions: Prepare stock solutions of 4-nitroimidazole-1-sulfonyl chloride, 2-nitroimidazole-1-sulfonyl chloride, and benzylamine in a suitable aprotic solvent (e.g., acetonitrile).

  • Reaction Initiation: In a thermostated cuvette, mix the sulfonyl chloride solution with an excess of the benzylamine solution to ensure pseudo-first-order kinetics.

  • Data Acquisition: Monitor the disappearance of the sulfonyl chloride or the appearance of the sulfonamide product over time using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Determine the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln([Sulfonyl Chloride]) versus time. The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of benzylamine.

  • Comparison: Repeat the experiment under identical conditions for both isomers to obtain a direct comparison of their second-order rate constants.

Diagram of Kinetic Experiment Workflow

G Sulfonyl_Chlorides Stock Solutions: - 4-Nitroimidazole Sulfonyl Chloride - 2-Nitroimidazole Sulfonyl Chloride Mixing Mix in Thermostated Cuvette Sulfonyl_Chlorides->Mixing Amine Stock Solution: - Benzylamine Amine->Mixing Monitoring Monitor Reaction Progress (UV-Vis or HPLC) Mixing->Monitoring Analysis Data Analysis: - Determine k_obs - Calculate k₂ Monitoring->Analysis Comparison Compare k₂ values Analysis->Comparison

Caption: Workflow for the comparative kinetic analysis of sulfonyl chloride reactivity.

Comparative Reactivity Data (Hypothetical)

Based on the theoretical considerations, we can anticipate the following trend in reactivity. The experimental data from the kinetic analysis would be tabulated for a clear comparison.

Sulfonyl Chloride IsomerPredicted Electronic Effect on ReactivityPredicted Steric Effect on ReactivityHypothetical Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
4-Nitroimidazole-1-sulfonyl chloride High (Strong -M and -I effects)Low (Less steric hindrance)1.5 x 10⁻²
2-Nitroimidazole-1-sulfonyl chloride Moderate (Primarily -I effect)High (Steric hindrance from adjacent NO₂)3.2 x 10⁻³

These hypothetical data illustrate that the 4-nitro isomer is expected to be significantly more reactive than the 2-nitro isomer, likely by a factor of 4-5. This difference is attributed to the synergistic combination of more potent electronic activation and lower steric hindrance in the 4-nitroimidazole scaffold.

Implications for Drug Development and Bioconjugation

The differential reactivity of 4-nitro and 2-nitroimidazole sulfonyl chlorides has profound implications for their application as linkers in hypoxia-activated prodrugs.

  • 4-Nitroimidazole Sulfonyl Chloride: Its higher reactivity makes it an ideal candidate for efficient bioconjugation to amine-containing drugs or biomolecules under mild conditions. This can lead to higher yields and shorter reaction times in the synthesis of prodrugs. However, its increased reactivity might also translate to lower stability in aqueous environments, which needs to be considered during formulation and storage.

  • 2-Nitroimidazole Sulfonyl Chloride: The lower reactivity of this isomer might necessitate more forcing conditions for conjugation, which could be detrimental to sensitive drug molecules. However, the resulting sulfonamide linkage might exhibit greater stability, potentially leading to a longer shelf-life of the prodrug and reduced premature drug release.

The choice between these two isomers will therefore depend on the specific requirements of the drug candidate and the desired balance between synthetic accessibility and prodrug stability. For instance, a highly potent cytotoxic agent might benefit from the more stable linker derived from the 2-nitro isomer to minimize off-target toxicity, whereas a less potent drug might require the more efficient conjugation chemistry of the 4-nitro isomer.

Conclusion

The positional isomerism of the nitro group on the imidazole ring exerts a significant influence on the reactivity of the corresponding sulfonyl chlorides. Both electronic and steric factors converge to render 4-nitroimidazole-1-sulfonyl chloride a more reactive electrophile for nucleophilic substitution compared to its 2-nitro counterpart. This enhanced reactivity can be advantageous for the efficient synthesis of sulfonamide-linked bioconjugates.

Researchers and drug developers should carefully consider these reactivity differences when designing hypoxia-activated prodrugs. The selection of the appropriate nitroimidazole scaffold is a critical design element that can impact the synthetic feasibility, stability, and ultimately, the therapeutic efficacy of the final drug product. The experimental protocols outlined in this guide provide a framework for the empirical validation and rational selection of these important building blocks in the pursuit of more effective and targeted cancer therapies.

References

  • Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research.

  • Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole. Bioorganic & Medicinal Chemistry Letters.

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience.

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.

  • A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. BenchChem.

  • Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. BenchChem.

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.

Sources

Validation

Validation of Sulfonamide Bond Formation by TLC

A Comparative Guide for Synthetic Optimization Executive Summary The formation of a sulfonamide bond—typically via the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride—is a cornerstone reaction...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Synthetic Optimization

Executive Summary

The formation of a sulfonamide bond—typically via the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride—is a cornerstone reaction in medicinal chemistry (e.g., sulfa drugs, COX-2 inhibitors). While LC-MS and NMR provide definitive structural characterization, Thin Layer Chromatography (TLC) remains the most efficient tool for real-time reaction monitoring.

This guide validates the use of TLC for sulfonamide synthesis, focusing on the physicochemical shift from basic amine to acidic sulfonamide . It provides a self-validating protocol to distinguish product from starting material (SM) and objectively compares TLC against high-fidelity alternatives.

Mechanistic Insight: The Polarity Shift

To validate this reaction by TLC, one must understand the underlying change in physicochemical properties. You are not just looking for a new spot; you are looking for a specific type of spot.

  • Acidity Inversion:

    • Starting Material (Amine): Basic (pKa of conjugate acid ~10–11). Interacts strongly with acidic silanols on silica gel, often leading to "streaking" or low R_f values unless base (e.g., Et

      
      N) is added to the eluent.
      
    • Product (Sulfonamide): The sulfonyl group is strongly electron-withdrawing, delocalizing the nitrogen lone pair. This renders the N-H proton acidic (pKa ~10) and removes the basicity.

    • TLC Consequence: The sulfonamide will generally migrate higher (less polar interaction with silica) than the parent amine in standard organic mobile phases, provided the sulfonyl chloride's R group doesn't introduce massive polarity.

  • Chromophore Introduction:

    • Many aliphatic amines lack UV activity. The introduction of an aromatic sulfonyl group (e.g., tosyl, benzenesulfonyl) renders the product UV-active (254 nm), allowing visualization where the SM was invisible.

Comparative Analysis: TLC vs. Alternatives

While TLC is the workhorse for monitoring, it has limitations compared to instrumental methods.

FeatureTLC (Optimized) LC-MS 1H NMR
Primary Utility Real-time conversion monitoring (Is SM gone?).Mass confirmation (Is it the right product?).Structural verification (Is the topology correct?).
Throughput High (Parallel monitoring of 10+ reactions).Low to Medium (Serial injection).Low (Requires workup/drying).
Differentiation Based on polarity/functional group stains.Based on m/z ratio.Based on chemical shift/coupling.
Blind Spots Co-elution of isomers; non-UV active byproducts.Ionization suppression; inability to distinguish isomers.Overlapping signals in crude mixtures.
Cost/Time < $1 / 5 mins> $10 / 15-30 mins> $20 / 30-60 mins

Verdict: TLC is superior for kinetic monitoring (determining when to stop the reaction). LC-MS should be used as a checkpoint after TLC indicates consumption of starting material.

Experimental Protocol: The Self-Validating System

Do not spot the crude reaction mixture directly.[1] Sulfonyl chlorides hydrolyze to sulfonic acids on silica, creating "ghost" spots or streaks that obscure the product.

Phase 1: The "Mini-Workup" (Crucial Step)

Why: Removes unreacted sulfonyl chloride and neutralizes HCl salts that alter R_f.

  • Take a 20

    
    L aliquot of the reaction mixture.
    
  • Dispense into a micro-vial containing 100

    
    L Ethyl Acetate  and 100 
    
    
    
    L 1M NaHCO
    
    
    .
  • Vortex/shake for 10 seconds.

  • Allow layers to separate.[2] Spot the top organic layer.

Phase 2: Elution & Visualization Workflow

Mobile Phase: Start with Hexane:EtOAc (1:1) . If the amine is highly polar, switch to DCM:MeOH (95:5) . Tip: Add 0.5% Triethylamine (Et


N) to sharpen the amine spot, preventing false "conversion" readings due to streaking.

Visualization Matrix: Use the following three-stage visualization to confirm bond formation.

MethodObservationInterpretation
1. UV (254 nm) New dark spot appears.Product Candidate. (Confirming aromatic sulfonyl addition).
2. Ninhydrin Stain SM: Red/Purple/Yellow. Product: No color (or very faint).Conversion Check. Disappearance of the Ninhydrin-active spot confirms amine consumption.
3. Chlorine/Tolidine SM: Colorless. Product: Blue/Purple spot.Functional Check. Specific for the N-H of sulfonamides (and amides).
Phase 3: The Chlorine/Tolidine "Positive" Test

Note: This is the specific test for the sulfonamide bond.

  • Chlorination: Place the dried TLC plate in a chamber with Cl

    
     gas (generate in situ by mixing KMnO
    
    
    
    + HCl in a beaker) for 15–30 seconds. This converts Sulfonamide N-H
    
    
    N-Cl.
  • Ventilation: Remove plate and air dry in a fume hood for 2 minutes (Critical: removes excess Cl

    
     which would turn the whole plate blue).
    
  • Visualization: Spray with o-tolidine/KI solution.

  • Result: The N-Cl bond oxidizes iodide to iodine, forming a deep blue complex.

Visualizations (Graphviz)

Diagram 1: The Monitoring Decision Tree

This logic flow ensures you do not stop the reaction prematurely or work up a failed batch.

G Start Start Monitoring (t = 30 min) MiniWorkup Perform Mini-Workup (EtOAc / NaHCO3) Start->MiniWorkup SpotTLC Spot TLC: SM | Co-Spot | Rxn MiniWorkup->SpotTLC UVCheck Check UV (254 nm) SpotTLC->UVCheck NewSpot New UV Spot Visible? UVCheck->NewSpot Ninhydrin Stain: Ninhydrin NewSpot->Ninhydrin Yes Continue Continue Heating/Stirring NewSpot->Continue No (Reaction Stalled) AmineGone Is Amine Spot Gone? Ninhydrin->AmineGone LCMS Confirm Mass via LC-MS AmineGone->LCMS Yes AddReagent Add more Sulfonyl Chloride AmineGone->AddReagent No (Stalled) StopRxn Stop & Workup LCMS->StopRxn Mass Confirmed

Caption: Decision logic for monitoring sulfonamide formation. Note the requirement for a mini-workup before spotting.

Diagram 2: Polarity & Interaction Logic

Understanding why the separation occurs is vital for troubleshooting mobile phases.

G cluster_0 Stationary Phase (Silica) cluster_1 Analytes Silanol Si-OH (Acidic) Amine Amine (R-NH2) Basic / H-Bond Acceptor Amine->Silanol Strong Interaction (Tailing / Low Rf) Sulfonamide Sulfonamide (R-SO2-NH-R) Acidic / H-Bond Donor Sulfonamide->Silanol Weak Interaction (Higher Rf) Result Separation Result: Sulfonamide elutes FASTER than Amine Sulfonamide->Result

Caption: Mechanistic basis of separation. The acidity of the sulfonamide reduces its affinity for acidic silica compared to the basic amine.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for functional group tests and chlorine/tolidine stain).
  • Touchstone, J. C. Practice of Thin Layer Chromatography, 3rd Ed.; Wiley-Interscience, 1992 . Link

  • Reich, H. J. "TLC Stains," University of Wisconsin-Madison Organic Chemistry Info. (Authoritative source for stain preparation including Ninhydrin and PMA). Link

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2009 . (Reference for Schotten-Baumann conditions and mechanism). Link

Sources

Comparative

Precision Analytics: A Comparative HPLC Guide for Nitroimidazole Derivatives

Executive Summary Nitroimidazole derivatives—specifically Metronidazole (MNZ) , Tinidazole (TNZ) , Ornidazole (ONZ) , and Secnidazole (SNZ) —are the cornerstone of anaerobic bacterial and protozoal infection therapy.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitroimidazole derivatives—specifically Metronidazole (MNZ) , Tinidazole (TNZ) , Ornidazole (ONZ) , and Secnidazole (SNZ) —are the cornerstone of anaerobic bacterial and protozoal infection therapy.[1] Their structural core, the 5-nitroimidazole ring, imparts specific polarity and UV absorption characteristics that define their analytical behavior.

While Reversed-Phase HPLC (RP-HPLC) with UV detection remains the industry workhorse for pharmaceutical quality control, the emergence of complex biological matrices (plasma, honey, tissue) necessitates a comparative look at alternative stationary phases (HILIC) and detection methods (LC-MS/MS). This guide synthesizes field-proven protocols with rigorous experimental data to optimize your analytical workflow.

Part 1: Strategic Stationary Phase Selection

The choice of column chemistry is not merely about retention; it is about manipulating the selectivity factor (


) to separate the parent drug from hydrophilic impurities and metabolites.
Stationary PhaseMechanismBest ApplicationCausality & Insight
C18 (ODS) Hydrophobic InteractionStandard Assay (Tabs, IV)The high carbon load provides robust retention for the moderately polar nitroimidazoles. Base-deactivated silica (BDS) is critical to prevent peak tailing caused by the imidazole nitrogen interacting with free silanols [1, 3].
C8 (Octyl) Hydrophobic InteractionRelated Substances Offers slightly lower retention, often improving the resolution of late-eluting impurities or separating critical pairs like Tinidazole and its ethyl-sulfone metabolites [7].
Phenyl-Hexyl

-

Interaction
Complex Mixtures The

-electrons in the phenyl ring interact with the nitro-aromatic system of the analytes, offering orthogonal selectivity when C18 fails to resolve co-eluting isomers [9].
HILIC Hydrophilic PartitioningPolar Metabolites Essential for retaining highly polar hydroxy-metabolites (e.g., MNZ-OH) that elute in the void volume of RP-HPLC columns. Requires high organic mobile phases (ACN > 70%) [12, 15].
Part 2: The "Gold Standard" Protocol (RP-HPLC-UV)

Objective: Simultaneous quantification of Metronidazole, Tinidazole, and Ornidazole in pharmaceutical dosage forms. Source Validation: This protocol synthesizes optimized conditions from USP monographs and validated literature [1, 3, 4].

1. Chromatographic Conditions
  • Column:

    
     (250 mm 
    
    
    
    4.6 mm, 5
    
    
    m) – Recommended: Waters Symmetry or Agilent Zorbax SB-C18.
  • Mobile Phase: Phosphate Buffer (pH 4.0) : Acetonitrile (80:20 v/v).[2]

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV @ 310 nm (Isosbestic point region for max sensitivity across derivatives).

  • Temperature: 30°C (Controlled temperature minimizes retention time drift).

  • Injection Volume: 20

    
    L.
    
2. Reagent Preparation (The Causality of pH)
  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 4.0 
    
    
    
    0.1 using dilute Orthophosphoric Acid.
    • Scientist's Note: The pKa of Metronidazole is approximately 2.6. Operating at pH 4.0 ensures the molecule is predominantly in its neutral form, maximizing hydrophobic interaction with the C18 ligand and preventing peak fronting [1].

  • Mobile Phase Assembly: Mix Buffer and ACN (80:20). Filter through 0.45

    
    m nylon membrane and degas.[6]
    
    • Warning: Do not use Isopropyl Alcohol (IPA) as a modifier unless analyzing specific degradants, as it increases system backpressure significantly [7].

3. Standard Preparation
  • Stock Solution: 1 mg/mL of each analyte in Methanol.

  • Working Standard: Dilute stock with Mobile Phase to reach target concentration (e.g., 50

    
    g/mL).
    
Part 3: Performance Comparison & Validation Data

The following data contrasts the performance of the standard UV method against high-sensitivity MS techniques used in residue analysis.

Table 1: Validation Metrics (Method Robustness) [1, 4, 11]
ParameterMetronidazole (MNZ)Tinidazole (TNZ)Ornidazole (ONZ)Acceptance Criteria
Linearity (

)
0.99990.99980.9999

Range (

g/mL)
0.1 – 15.00.1 – 15.00.1 – 15.080-120% of Target
LOD (UV) 0.012

g/mL
0.012

g/mL
0.020

g/mL
S/N > 3
LOD (LC-MS/MS) 0.0002

g/mL
0.0005

g/mL
0.0005

g/mL
S/N > 3
Recovery (%) 99.6 - 100.3%98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Tailing Factor 1.031.221.15

Table 2: Technique Comparison (UV vs. MS) [14, 21]
FeatureHPLC-UV (Diode Array)LC-MS/MS (Triple Quad)
Primary Use QC Release, Dissolution, Content UniformityResidue Analysis (Honey, Meat), PK Studies
Matrix Tolerance Moderate (Requires LLE or Protein Precip.)Low (Requires SPE/MIP clean-up to avoid ion suppression)
Cost/Sample Low ($)High (

$)
Specificity Retention Time + UV SpectrumPrecursor/Product Ion Transitions (MRM)
Part 4: Experimental Workflow & Pathway

The following diagram illustrates the decision logic for method selection and the extraction workflow for biological vs. pharmaceutical samples.

G Start Sample Origin Pharma Pharmaceutical (Tablet/IV) Start->Pharma Bio Biological/Food (Plasma/Honey) Start->Bio Prep_Pharma Extraction: Dilute in Mobile Phase + Sonication (20 min) Pharma->Prep_Pharma Prep_Bio Extraction: Protein Precip (ACN) or SPE (Cation Exchange) Bio->Prep_Bio HPLC_UV Method A: RP-HPLC-UV C18, pH 4.0, 310 nm (Limit: ~10 ng/mL) Prep_Pharma->HPLC_UV High Conc. Prep_Bio->HPLC_UV PK Studies LC_MS Method B: LC-MS/MS C18, 0.1% Formic Acid (Limit: ~0.02 ng/mL) Prep_Bio->LC_MS Residue/Trace Data Data Analysis: Resolution > 2.0 Tailing < 1.5 HPLC_UV->Data LC_MS->Data

Figure 1: Decision matrix for analytical method selection based on sample matrix and required sensitivity.

Part 5: Troubleshooting & Optimization

Scenario 1: Peak Tailing (> 1.5)

  • Cause: Interaction between the basic imidazole nitrogen and acidic silanols on the silica support.

  • Solution: Add 0.1% Triethylamine (TEA) to the buffer or switch to a "Base-Deactivated" (BDS) or "End-capped" column. The amine blocker competes for silanol sites, sharpening the peak [1, 3].

Scenario 2: Retention Time Drift

  • Cause: pH fluctuation in the mobile phase. Nitroimidazoles are sensitive to pH changes near their pKa.

  • Solution: Use a buffer with high buffering capacity (20-50 mM Phosphate) rather than simple acidulated water. Ensure pH is adjusted after dissolving salts but before adding organic solvent (if measuring aqueous pH) [11].

Scenario 3: Split Peaks in Plasma Samples

  • Cause: Incompatible injection solvent.[7] Injecting a sample dissolved in 100% ACN onto a high-aqueous mobile phase causes "solvent shock."

  • Solution: Dilute the final extract with the mobile phase (or water) to match the initial gradient strength [10].

References
  • Rapid, sensitive, and validated HPLC method for analysis of metronidazole and tinidazole. AKJournals. Link

  • Development and validation of stability-indicating-HPLC method for pretomanid. Biomed. Chromatogr.Link

  • RP-HPLC Method for Simultaneous Determination of Metronidazole, Tinidazole, Ornidazole. Int. J. Pharm.[8] Sci. Rev. Res.Link

  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin. Ind. J. Pharm. Educ. Res.Link

  • RP-HPLC Method for Simultaneous Determination of Metronidazole and Ofloxacin. Semantic Scholar. Link

  • Optimization of HPLC Analysis of Metronidazole using Experimental Design. J. Chrom. Sci.Link

  • Development and validation of a HPLC–PDA method for quantitation of metronidazole. D-NB. Link

  • Stability Indicating Quantification of Tinidazole. Int. J. Pharm.[1] Sci.Link

  • Stability indicating HPLC method for Metronidazole using Ecofriendly solvent. ResearchGate. Link

  • Validated HPLC Method for tinidazole in human serum. ResearchGate. Link

  • Simultaneous determination of five nitroimidazole antimicrobials using HPLC-ESM. PMC. Link

  • Reverse-Phase vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech. Link

  • Stability Indicating Assay for Ofloxacin and Ornidazole. Ind. J. Pharm. Educ. Res.Link

  • Confirmatory Analysis of Nitroimidazoles in Honey by UHPLC-MS/MS. MDPI. Link

  • Retaining and Separating Polar Molecules: HILIC vs RP-LC. Agilent. Link

  • Novel Screening Approach for Comparing LC-MS RP and HILIC. Halo Columns. Link

  • Comparative Study of Chromatographic Platforms (RP-LC, HILIC, SFC). PMC. Link

  • Selective determination of nitroimidazoles in honey using MIP-SPE. CABI. Link

  • The Hyphenation of HILIC, RP-HPLC, and MS. Spectroscopy Online. Link

  • Simultaneous determination of seven nitroimidazole residues in meat. ResearchGate. Link

  • Comparison of UV and MS detection for diclofenac (Contextual comparison). PubMed. Link

Sources

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4-Nitro-1h-imidazole-5-sulfonyl chloride
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